(3-Methylbicyclo[1.1.1]pentan-1-YL)methyl 4-methylbenzenesulfonate
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Overview
Description
{3-methylbicyclo[111]pentan-1-yl}methyl 4-methylbenzene-1-sulfonate is an organic compound that features a unique bicyclic structure combined with a sulfonate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-methylbicyclo[1.1.1]pentan-1-yl}methyl 4-methylbenzene-1-sulfonate typically involves the reaction of 3-methylbicyclo[1.1.1]pentan-1-ylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the desired reaction conditions and improving the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
{3-methylbicyclo[1.1.1]pentan-1-yl}methyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles such as amines or alkoxides.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or ammonia in solvents like methanol or ethanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Substitution: Corresponding amines or ethers.
Reduction: 3-methylbicyclo[1.1.1]pentan-1-ylmethanol.
Oxidation: 3-methylbicyclo[1.1.1]pentan-1-ylmethanoic acid.
Scientific Research Applications
{3-methylbicyclo[1.1.1]pentan-1-yl}methyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe in biochemical studies due to its unique structure.
Medicine: Investigated for its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of {3-methylbicyclo[1.1.1]pentan-1-yl}methyl 4-methylbenzene-1-sulfonate depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds.
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-methylbenzenesulfonate: Similar sulfonate ester but with a benzyl group instead of the bicyclic structure.
Cyclopentylmethyl 4-methylbenzenesulfonate: Similar structure but with a cyclopentyl group.
Tert-butyl 4-methylbenzenesulfonate: Similar sulfonate ester with a tert-butyl group.
Uniqueness
The uniqueness of {3-methylbicyclo[1.1.1]pentan-1-yl}methyl 4-methylbenzene-1-sulfonate lies in its bicyclic structure, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of molecular rigidity and strain in chemical reactions and biological interactions.
Properties
Molecular Formula |
C14H18O3S |
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Molecular Weight |
266.36 g/mol |
IUPAC Name |
(3-methyl-1-bicyclo[1.1.1]pentanyl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H18O3S/c1-11-3-5-12(6-4-11)18(15,16)17-10-14-7-13(2,8-14)9-14/h3-6H,7-10H2,1-2H3 |
InChI Key |
KIIIHNGLCVBCCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC23CC(C2)(C3)C |
Origin of Product |
United States |
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